Dioxobutanoic acid

Description

Dioxobutanoic acid can exist as two primary isomers, 2,3-dioxobutanoic acid and 2,4-dioxobutanoic acid, each with distinct chemical properties and reactivity that lend themselves to different applications in synthetic and medicinal chemistry.

Table 1: Chemical Properties of this compound Isomers

| Property | 2,3-Dioxobutanoic Acid | 2,4-Dioxobutanoic Acid Derivative (Representative) |

|---|---|---|

| IUPAC Name | 2,3-dioxobutanoic acid chemspider.comnih.gov | 4-[2-(3,5-dichloro-2-cyano-phenoxy)phenyl]-2,4-dioxo-butanoic acid nih.gov |

| Molecular Formula | C₄H₄O₄ nih.gov | C₁₇H₉Cl₂NO₅ nih.gov |

| Molecular Weight | 116.07 g/mol nih.gov | 378.2 g/mol |

| CAS Number | 4374-46-3 nih.gov | Not specified |

Note: Data for a representative derivative of 2,4-dioxobutanoic acid is provided due to the parent compound's reactivity and tendency to be utilized in derivatized forms in research.

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The this compound framework, particularly the 2,4-dioxobutanoic acid moiety, is recognized as a versatile scaffold. researchgate.netrsc.org This is largely due to the presence of a β-diketone functional group, which is a key feature in a variety of biologically active compounds. researchgate.netnih.govresearchgate.net The reactivity of the dicarbonyl system allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for drug discovery screening. nih.gov

The β-diketone structure is known to exist in tautomeric equilibrium between the keto and enol forms, a property that can be crucial for its interaction with biological targets. nih.govresearchgate.net This characteristic contributes to the utility of the this compound scaffold in the design of molecules that can effectively bind to the active sites of enzymes.

The this compound scaffold has served as a foundational structure for the development of a diverse array of biologically active molecules. Researchers have successfully synthesized and evaluated numerous derivatives with a range of pharmacological activities.

Detailed Research Findings:

A significant area of research has been on 4-aryl-2,4-dioxobutanoic acids (ADKs) , which have demonstrated a broad spectrum of biological activities. A key finding is that the 2,4-dioxobutanoic acid moiety is critical for the inhibition of certain enzymes through its ability to chelate metal ions within the enzyme's active site. This has been particularly notable in the development of HIV-1 integrase inhibitors .

Research has also explored the potential of this compound derivatives as antiviral agents , particularly against influenza viruses. A series of 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as highly selective inhibitors of the influenza polymerase endonuclease. researchgate.net

Furthermore, studies have revealed the potential of 2,4-dioxobutanoic acid derivatives in other therapeutic areas. For instance, hydrazine derivatives of 2,4-dioxobutanoic acids have been investigated for their analgesic and anti-inflammatory properties . ogarev-online.ru Some of these compounds exhibited activity comparable to or even exceeding that of the established anti-inflammatory drug nimesulide. ogarev-online.ru

In the field of metabolic research, derivatives such as 4-(2-aminophenyl)-2,4-dioxobutanoic acid are known to be involved in important biochemical pathways, such as the metabolism of tryptophan. hmdb.ca This highlights the natural occurrence and biological relevance of molecules containing this core structure.

The versatility of the this compound scaffold is further underscored by its use in the synthesis of inhibitors for other enzymes, such as glycolic acid oxidase . nih.gov The development of potent inhibitors has been achieved through the synthesis of 4-substituted 2,4-dioxobutanoic acids with lipophilic substituents. nih.gov

Table 2: Examples of Biologically Active this compound Derivatives

| Derivative Class | Biological Activity | Research Focus |

|---|---|---|

| 4-Aryl-2,4-dioxobutanoic acids (ADKs) | HIV-1 Integrase Inhibition | Antiviral drug development |

| 4-Substituted 2,4-dioxobutanoic acids | Influenza Polymerase Inhibition researchgate.net | Antiviral drug development |

| Hydrazine derivatives of 2,4-dioxobutanoic acids | Analgesic and Anti-inflammatory ogarev-online.ru | Development of non-steroidal anti-inflammatory drugs |

| 4-Substituted 2,4-dioxobutanoic acids | Glycolic Acid Oxidase Inhibition nih.gov | Enzyme inhibition studies |

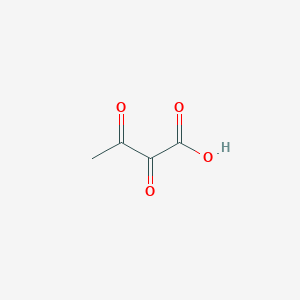

Structure

2D Structure

3D Structure

Properties

CAS No. |

4374-46-3 |

|---|---|

Molecular Formula |

C4H4O4 |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

2,3-dioxobutanoic acid |

InChI |

InChI=1S/C4H4O4/c1-2(5)3(6)4(7)8/h1H3,(H,7,8) |

InChI Key |

WYIVDYGTKGEJLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dioxobutanoic Acid and Its Derivatives

Established Reaction Pathways for Core Dioxobutanoic Acid Synthesis

The synthesis of this compound and its fundamental derivatives often involves multi-step approaches from readily available precursor molecules, with ongoing efforts to optimize reaction conditions for improved yield and purity.

Multi-Step Approaches from Precursor Molecules

The core structure of this compound can be assembled through several established multi-step synthetic routes. One notable approach for the synthesis of 4-amino-2,4-dioxobutanoic acid (2-Oxosuccinamic acid) involves the use of dihydro-3-methylene-2,5-furandione (itaconic anhydride) as a starting material. This method includes the opening of the anhydride (B1165640) ring to form a 4-carbon acid-amide, followed by treatment of the resulting 4-amino-2-methylene-4-oxobutanoic acid with ozone in water, and subsequent evaporation of the ozonolysis products. uni.lu

Another pathway for 4-amino-2,4-dioxobutanoic acid synthesis involves the reaction of diethyl oxalate (B1200264) with an alkoxide in an alcoholic solvent, followed by the addition of ethyl cyanoacetate (B8463686). This sequence forms diethyl-2-cyano-3-hydroxybutenedioate, which is then subjected to hydrolysis with an aqueous hydroxide. Subsequent acidification yields 4-amino-2,4-dioxobutanoic acid. uni.lu This method highlights the utility of readily available building blocks like diethyl oxalate and ethyl cyanoacetate in constructing the this compound scaffold.

For the synthesis of 4-methoxy-2,4-dioxobutanoic acid, a common method involves the esterification of oxaloacetic acid with methanol (B129727) under acidic conditions, typically employing a catalyst such as sulfuric acid to facilitate the process. nih.gov

These multi-step syntheses demonstrate the flexibility in constructing the this compound framework by leveraging different precursor molecules and reaction sequences.

Optimization Strategies for Yield and Purity in this compound Preparation

Optimization of synthetic procedures is crucial for achieving high yields and purity of this compound and its derivatives, particularly in industrial contexts. For compounds like 4-methoxy-2,4-dioxobutanoic acid, industrial production methods are optimized for high yield and purity, often incorporating continuous flow reactors and advanced purification techniques. nih.gov

General optimization strategies for synthetic reactions, applicable to diketo acids, often involve fine-tuning parameters such as reaction temperature, reaction time, and stirrer speed. Studies on other chemical syntheses have shown that increasing reaction temperature within an optimal range can increase yield, while prolonged reaction times and higher stirrer speeds can also contribute to improved purity and yield. cenmed.com The selection of appropriate solvents and catalysts also plays a critical role in maximizing product formation and minimizing impurities. nih.gov For instance, in some syntheses, specific solvent systems and catalysts are chosen to achieve desired product profiles and reduce side reactions, leading to higher purity and yield. nih.gov

Advanced Synthetic Techniques for this compound Analogues

Beyond established routes, advanced synthetic techniques offer efficient and selective pathways for the creation of this compound analogues, often leveraging modern chemical tools and transformations.

Application of Microwave-Assisted Synthesis in Diketo Acid Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in diketo acid chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, higher yields, and improved purity. nih.govatamankimya.comlabsolu.ca This is attributed to efficient internal heating caused by the direct coupling of microwave energy with polar molecules in the reaction mixture. nih.gov

For instance, the synthesis of diketoester derivatives and their subsequent hydrolysis to diketo acids can be effectively carried out under microwave irradiation. One reported method involved a two-step sequence at 50 °C for 2 minutes under 250 W of microwave irradiation for the formation of diketoester derivatives, which were then hydrolyzed to the corresponding diketo acids in a basic medium. nih.gov Microwave-assisted synthesis has also been successfully applied in the preparation of phenanthrene (B1679779) β-diketo acids, including 4-(6-Chlorophenanthren-2-yl)-2,4-dioxobutanoic acid, which are of interest for their biological activities. wikipedia.org The rapid and efficient nature of MAOS makes it a valuable technique for accelerating the synthesis of complex diketo acid structures. nih.govwikipedia.org

Intramolecular Cyclization and Ring-Opening Reactions in Derivative Formation

Intramolecular cyclization and ring-opening reactions are pivotal in the synthesis and transformation of this compound derivatives, particularly in the formation of heterocyclic compounds.

Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, for example, are known to undergo intramolecular cyclization in the presence of propionic anhydride, yielding corresponding N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. fishersci.finih.gov This transformation illustrates how the diketo acid scaffold can cyclize to form furanone derivatives. Similarly, 2-amino-4-oxobutenoic acid derivatives can undergo intramolecular cyclization using acetic anhydride under reflux to produce furanones. thegoodscentscompany.com

Conversely, ring-opening reactions of furanone derivatives can serve as a route to access 2,4-dioxobutanoic acid derivatives. The decyclization of 3-imino-3H-furan-2-ones, for instance, can lead to the production of 2,4-dioxobutanoic acid derivatives. nist.govuni.lu This highlights a dynamic equilibrium or a sequential transformation where ring-opening of a cyclic derivative can regenerate or lead to new acyclic this compound structures, which can then undergo further reactions or cyclizations. thegoodscentscompany.comuni.lunist.gov

Derivatization via Hydrazone and Amide Linkages

This compound derivatives are amenable to derivatization through the formation of hydrazone and amide linkages, enabling the synthesis of a broad range of functionalized compounds.

Hydrazone Linkages: The reaction of 2,4-dioxobutanoic acid derivatives with acid hydrazide derivatives is a well-established method to obtain 2-hydrazono-4-oxobutanoic acid derivatives. These hydrazone derivatives can subsequently be cyclized to form various furanones. thegoodscentscompany.com This type of derivatization is significant as hydrazone functionalities are often precursors in the synthesis of other heterocyclic systems, such as pyrazoles, through subsequent transformations like oxidation. cenmed.comuni.lu Research has explored the oxidation of hydrazones, including those derived from oxobutanoic acid, demonstrating their utility in generating diazo compounds. cenmed.comuni.lu

Amide Linkages: Amide bond formation is a fundamental reaction in organic synthesis and is widely applied to this compound derivatives. For example, 4-((3,3-diphenylpropyl)amino)-4-oxobutanoic acid, an amide derivative, can be synthesized by reacting succinic anhydride with 3,3-diphenylpropylamine (B135516) in anhydrous dichloromethane. This reaction involves the nucleophilic attack of the amine on the anhydride, forming an amide linkage and opening the anhydride ring to yield the carboxylic acid. In a broader context, amide linkages are crucial in the synthesis of complex molecules, including polypeptides, where non-naturally occurring amino acids can be incorporated through various linkages, including amide bonds. The conversion of a nitrile group to an amide group, as seen in some syntheses of 4-amino-2,4-dioxobutanoic acid, also represents a method of forming amide linkages. uni.lu

These derivatization strategies underscore the synthetic versatility of this compound, allowing for the creation of diverse compounds with potential applications in various fields.

Biochemical Pathways and Metabolomics of Dioxobutanoic Acid

Role in Primary and Secondary Metabolic Networks

Dioxobutanoic acid derivatives are implicated in the intricate web of metabolic pathways, particularly those involving amino acid catabolism and biosynthesis. Their presence as intermediates highlights their significance in the flow of carbon and nitrogen within biological systems.

Tryptophan: In the metabolism of L-tryptophan, specifically within the kynurenine (B1673888) pathway, 4-(2-aminophenyl)-2,4-dioxobutanoic acid and 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid serve as key metabolites. These compounds are biosynthesized from L-kynurenine and 2-oxoglutaric acid (also known as alpha-ketoglutarate) through the catalytic action of the enzyme kynurenine/alpha-aminoadipate aminotransferase citeab.comwikipedia.orgwikipedia.org. This pathway is crucial in various physiological processes, including neurotransmitter regulation ottokemi.com. The involvement of 4-(2-aminophenyl)-2,4-dioxobutanoic acid in tryptophan metabolism has been observed across eukaryotes, from yeast to humans ottokemi.comottokemi.com.

Homoserine: The amino acid L-homoserine is a precursor for various compounds. Its transamination leads to the formation of 4-hydroxy-2-oxobutanoic acid (HOB or OHB) ottokemi.com. While 4-hydroxy-2-oxobutanoic acid itself is a mono-keto acid, it can undergo subsequent enzymatic oxidation. Research indicates that the hydroxyl group of 4-hydroxy-2-oxobutanoic acid can be oxidized to form a keto group, resulting in the production of 2,4-dioxobutanoic acid. This demonstrates an indirect integration of a this compound into a pathway originating from homoserine. This intermediate is particularly relevant in the context of synthetic metabolic pathways designed for the production of multi-carbon compounds ottokemi.com.

Methionine: The metabolism of L-methionine, an essential amino acid, involves several key intermediates. One such intermediate is alpha-ketobutyric acid (2-oxobutanoic acid). This compound is a degradation product of both methionine and homocysteine. However, based on the current literature review, direct biological pathways leading to the formation of a this compound (i.e., a compound with two keto groups) specifically from methionine metabolism have not been explicitly identified. The primary keto acid product from methionine catabolism is the mono-keto alpha-ketobutyric acid.

The formation of this compound derivatives primarily occurs through transamination reactions and subsequent oxidative steps.

Formation: As detailed above, 4-(2-aminophenyl)-2,4-dioxobutanoic acid and 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid are formed in the kynurenine pathway from L-kynurenine and 2-oxoglutaric acid citeab.com. Furthermore, 2,4-dioxobutanoic acid can be formed via the oxidation of 4-hydroxy-2-oxobutanoic acid, an intermediate derived from homoserine.

Fate: The fate of this compound derivatives in biological systems can involve further transformations. For instance, 4-hydroxy-2-oxobutanoic acid, the precursor to 2,4-dioxobutanoic acid, can also be reduced to form 4-hydroxybutanoic acid. This suggests that this compound derivatives may participate in reversible redox reactions or serve as substrates for further metabolic conversions, leading to other carboxylic acids or alcohols.

Table 1: Key Metabolic Reactions Involving this compound Derivatives

| Pathway (Amino Acid) | Substrate(s) | Enzyme(s) | Product(s) (this compound Derivative) |

| Tryptophan | L-Kynurenine, 2-Oxoglutaric acid | Kynurenine/alpha-aminoadipate aminotransferase | 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, L-Glutamic acid citeab.comwikipedia.org |

| Tryptophan | L-Kynurenine, 2-Oxoglutaric acid | Kynurenine/alpha-aminoadipate aminotransferase | 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid, L-Glutamic acid citeab.com |

| Homoserine | 4-Hydroxy-2-oxobutanoic acid | Unspecified Oxidative Enzyme | 2,4-Dioxobutanoic acid |

Enzymatic Biotransformations Involving this compound

Enzymes play critical roles in the synthesis and modification of this compound and its derivatives, facilitating their integration into metabolic pathways.

Homoserine transaminase catalyzes the deamination of L-homoserine, an amino acid, to produce 4-hydroxy-2-oxobutanoic acid (HOB or OHB) ottokemi.com. This reaction is a transamination, where the amino group of homoserine is transferred to an alpha-keto acid acceptor (often 2-oxoglutarate, though not explicitly stated for this specific transaminase in the provided snippets for HOB formation), resulting in the corresponding keto acid. While 4-hydroxy-2-oxobutanoic acid is a mono-keto acid, it serves as a direct precursor to a this compound. Specifically, the hydroxyl group at position 4 of 4-hydroxy-2-oxobutanoic acid can be enzymatically oxidized to a keto group, thereby forming 2,4-dioxobutanoic acid. This two-step process illustrates how homoserine metabolism can lead to this compound intermediates.

The reversibility of keto-enol tautomerism and the presence of keto groups suggest potential for reductase-mediated conversions. While direct reductase activity on this compound itself is not extensively detailed in the provided search results, it is noted that its precursor, 4-hydroxy-2-oxobutanoic acid, can be reduced to 4-hydroxybutanoic acid. This implies that if 2,4-dioxobutanoic acid were to be reduced, it could potentially undergo a similar reduction of one or both keto groups to hydroxyl groups, forming compounds like 4-hydroxy-2-oxobutanoic acid or 2,4-dihydroxybutanoic acid, depending on the specificity of the reductase enzyme.

A significant oxidative pathway identified involves the conversion of 4-hydroxy-2-oxobutanoic acid to 2,4-dioxobutanoic acid. This reaction involves the oxidation of the hydroxyl group to a keto group. This transformation is crucial for expanding the metabolic versatility of homoserine-derived intermediates. While the specific enzyme responsible for this oxidation is not named in the provided information, the chemical reaction highlights a direct biological route for the formation of a this compound from a related keto acid. Other oxidative processes, such as the formation of 4-diazo-3-oxobutanoic acid (DOBA) from 4-hydrazono-3-oxobutanoic acid (HOBA) by a diiron oxygenase/oxidase (Dob3), have been observed, showcasing diverse oxidative biotransformations of related compounds, though DOBA is a diazo compound, not a simple this compound.

Enzymatic Interactions and Mechanisms of Dioxobutanoic Acid Derivatives

Mechanisms of Enzyme Inhibition by Diketo Acid Scaffolds

The inhibitory mechanisms of diketo acid scaffolds are predominantly linked to their capacity to chelate divalent metal ions (e.g., Mg²⁺, Mn²⁺) that are essential cofactors for many enzymes. This chelation can functionally sequester the metal ions, thereby disrupting the enzyme's catalytic machinery.

Diketo acid (DKA) compounds are well-established inhibitors of HIV-1 integrase (IN), an enzyme critical for the integration of viral DNA into the host genome. This integration process requires two metal-dependent reactions: 3′ end processing and strand transfer. DKAs selectively inhibit the strand transfer reaction of IN both in vitro and in infected cells, effectively inhibiting HIV-1 replication. pnas.orgbrieflands.com

The mechanism of action for DKAs against HIV-1 IN involves their interaction with metal ions in the enzyme's active site. These inhibitors contain a β-diketo acid moiety capable of coordinating metal ions within the IN active site. brieflands.com Studies suggest that the acidic moiety (carboxylate or an isosteric heterocycle) is crucial for inhibition and confers distinct metal-dependent properties. pnas.org The binding of DKAs requires divalent metal ions, and resistance to these inhibitors can be metal-dependent, with active site mutants displaying resistance only in the presence of Mg²⁺. pnas.org A proposed model suggests that the inhibitor coordinates two metal ions bound at the active site by the conserved DDE motif of IN, leading to a functional sequestration of the critical metal cofactors. pnas.org Some studies even postulate that diketo acids act as complexes in their active form, chelating divalent metal ions in solution before interacting with the active site. nih.govacs.org This mechanism has laid the foundation for the development of FDA-approved integrase strand transfer inhibitors (INSTIs) like Dolutegravir (DTG) and Elvitegravir (EVG), which share the ability to chelate metal ions at the IN active site. tandfonline.com

HIV-1 reverse transcriptase (RT) is a bifunctional enzyme possessing both DNA polymerization and ribonuclease H (RNase H) activities. The RNase H activity is essential for viral replication, as it cleaves the RNA strand of the RNA:DNA heteroduplex intermediates during reverse transcription. nih.govasm.orgsemanticscholar.org

Dioxobutanoic acid derivatives have been identified as inhibitors of HIV-1 RT-associated RNase H. For instance, 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid selectively inhibits polymerase-independent RNase H cleavage with an IC₅₀ of 3.2 µM, without affecting DNA polymerization (IC₅₀ > 50 µM). nih.gov This diketo acid directly interacts with the RNase H active site, requiring Mn²⁺ for binding, and its inhibition is not affected by polymerase active site mutations. nih.govsemanticscholar.org This contrasts with other inhibitors like foscarnet, which inhibit RNase H indirectly by affecting the polymerase domain. nih.govsemanticscholar.org Further research indicates that diketo acid (DKA) derivatives are active site Mg²⁺-binding inhibitors for both HIV-1 RNase H and integrase. asm.org Molecular modeling and site-directed mutagenesis studies on the RNase H domain have shown that DKAs interact with highly conserved residues (R448, N474, Q475, Y501, and R557) within the RNase H primer grip motif, suggesting that inhibition is not solely due to metal chelation but also involves specific interactions with these residues. asm.org

Table 1: Inhibitory Activity of 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid on HIV-1 RT Activities

| Enzyme Activity | IC₅₀ Value | Mechanism | Citation |

| HIV-1 RNase H Cleavage (polymerase-independent) | 3.2 µM | Direct interaction, Mn²⁺-dependent | nih.gov |

| HIV-1 DNA Polymerization | > 50 µM | No effect | nih.gov |

The influenza virus PA endonuclease, responsible for "cap snatching" (cleaving capped host pre-mRNAs to prime viral mRNA synthesis), is a critical target for antiviral therapy. nih.govnih.gov Diketo acid compounds, such as L-742,001, have been identified as potent inhibitors of this endonuclease. nih.govnih.govosti.gov

L-742,001 exhibits strong and dose-dependent inhibition of the influenza virus endonuclease reaction in enzymatic assays and is active in cell culture and mouse models. nih.gov Mutational analysis has provided insights into its binding mode within the PA endonuclease active site. Mutations such as H41A, I120T, and G81F/V/T conferred marked resistance (up to 20-fold) to L-742,001. nih.gov Other mutations like T20A, L42T, and V122T showed 2- to 3-fold resistance, while R124Q and Y130A mutants were 3-fold more sensitive. nih.gov These findings highlight specific amino acid residues within the catalytic center and surrounding hydrophobic pockets that influence the antiviral sensitivity to L-742,001. nih.gov this compound derivatives are among the few reported inhibitors that interact with pockets 1 or 2 of the influenza PA endonuclease active site, in addition to pocket 4, which is a common interaction space due to its proximity to catalytic metal ions. acs.org

Table 2: Impact of PA Endonuclease Mutations on L-742,001 Sensitivity

| Mutation | Effect on L-742,001 Sensitivity | Citation |

| H41A | Up to 20-fold resistance | nih.gov |

| I120T | Up to 20-fold resistance | nih.gov |

| G81F/V/T | Up to 20-fold resistance | nih.gov |

| T20A | 2- to 3-fold resistance | nih.gov |

| L42T | 2- to 3-fold resistance | nih.gov |

| V122T | 2- to 3-fold resistance | nih.gov |

| R124Q | 3-fold more sensitive | nih.gov |

| Y130A | 3-fold more sensitive | nih.gov |

This compound derivatives also demonstrate inhibitory effects on cellular enzymes, including glycolic acid oxidase (GAO) and 5-lipoxygenase (5-LOX).

Fourteen new 4-substituted 2,4-dioxobutanoic acids, all containing lipophilic 4-substituents, have been synthesized and identified as potent in vitro inhibitors of porcine liver glycolic acid oxidase. nih.govresearchgate.netacs.org Two of the most potent representatives, 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid and 4-[4'-[[(3,4-dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl]-2,4-dioxobutanoic acid, exhibited an IC₅₀ value of 6 x 10⁻⁸ M. nih.govacs.org This highlights the potential of this compound derivatives in modulating metabolic pathways.

While the direct inhibitory mechanism of this compound on 5-lipoxygenase (5-LOX) is not explicitly detailed in the provided search results, diketo acids are mentioned in the context of various 5-LOX inhibitors. 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, and its inhibition is a target for anti-inflammatory therapies. thieme-connect.comnih.govfrontiersin.orgmdpi.com Many 5-LOX inhibitors function by chelating the central iron atom or stabilizing its ferrous state, a mechanism consistent with the metal-chelating properties of diketo acids. frontiersin.org

The Hepatitis C Virus (HCV) NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for viral replication and a major target for antiviral therapy. nih.govmdpi.comnih.gov A new class of HCV NS5B RdRp inhibitors, the dihydroxypyrimidinecarboxylic acid derivatives, was designed from diketo acid and meconic acid derivatives discovered through screening. nih.gov These compounds are novel, reversible, and selective inhibitors of the HCV NS5B polymerase, demonstrating improved drug-like characteristics. nih.gov The mechanism of action and essential moieties required for their activity were identified, suggesting that the diketo acid scaffold provides a foundation for developing antagonists against this crucial viral enzyme. nih.gov

Enzyme-Catalyzed Reactions with this compound Substrates

Beyond inhibition, this compound and related α-keto acids can also serve as substrates in enzyme-catalyzed reactions. For example, lactate (B86563) dehydrogenases (LDHs) are nicotinamide (B372718) coenzyme-dependent enzymes that catalyze the oxidoreduction of pyruvate (B1213749) to lactate. cdnsciencepub.com While pyruvate is their natural substrate, LDHs from various sources can tolerate a significant diversity in the structures of their 2-keto or 2-hydroxy acid substrates. cdnsciencepub.com

Specifically, 2-oxobutanoic acid (a related α-keto acid) has been used as a substrate for preparative-scale reductions catalyzed by rabbit muscle L-lactate dehydrogenase. harvard.edu This reaction yields (S)-2-hydroxybutanoic acid with high enantiomeric excess (>99% ee), demonstrating the enzyme's stereospecificity. harvard.edu Similarly, the branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis catalyzes the decarboxylation of 3-methyl-2-oxobutanoic acid. nih.gov KdcA is also capable of catalyzing carboligation reactions with a broad substrate range, making it a valuable biocatalyst for the enzymatic synthesis of diversely substituted 2-hydroxyketones with high enantioselectivity. nih.gov

The enzymatic cleavage of C-C bonds in β-diketones, a structural feature of this compound, is a less studied but important biochemical process. Enzymes like oxidized poly(vinyl alcohol) hydrolase (OPH) and diketone-cleaving enzyme (Dke1) can cleave β-diketone functionalities through different chemical mechanisms, highlighting the potential for this compound to be involved in such catabolic processes. nih.gov

Table 3: Enzyme-Catalyzed Reactions with this compound (or related α-keto acid) Substrates

| Enzyme | Substrate | Reaction Type | Product (if specified) | Citation |

| L-lactate dehydrogenase (rabbit muscle) | 2-oxobutanoic acid | Reduction | (S)-2-hydroxybutanoic acid | harvard.edu |

| Branched-chain keto acid decarboxylase (KdcA) | 3-methyl-2-oxobutanoic acid | Decarboxylation / Carboligation | 3-methylpropanal / 2-hydroxyketones | nih.gov |

| Oxidized poly(vinyl alcohol) hydrolase (OPH) | β-diketones (general) | C-C bond cleavage | - | nih.gov |

| Diketone-cleaving enzyme (Dke1) | β-diketones (general) | C-C bond cleavage | - | nih.gov |

Kinetic and Catalytic Analysis of Methylthioalkylmalate Synthase (MAMS)

Methylthioalkylmalate Synthase (MAMS) (PubChem CID: Not Applicable for enzyme, it's a protein) is a pivotal enzyme in the chain elongation process of methionine-derived aliphatic glucosinolates. It catalyzes the condensation of a 2-oxo acid, such as 4-methylthio-2-oxobutanoic acid, with acetyl-coenzyme A (acetyl-CoA, PubChem CID: 444493) to produce a 2-malate derivative nih.govnih.govwikipedia.orgwikipedia.orgnih.govuni.lu. This reaction is the committed step in the pathway, determining whether the products proceed to C3-glucosinolates or undergo further elongation to C4- to C9-glucosinolates nih.govwikipedia.org.

Kinetic studies on MAMS, specifically the Brassica juncea MAMS2A (BjMAMS2A) isoform, have elucidated its reaction mechanism. Initial velocity studies indicate that MAMS operates via an ordered bi-bi kinetic mechanism nih.govwikipedia.org. This mechanism involves the sequential binding of substrates to the enzyme. Based on structural insights, 4-methylthio-2-oxobutanoic acid binds to the enzyme first, followed by acetyl-CoA nih.govwikipedia.org.

Further examination of the enzyme's catalytic properties through pH-dependence studies of both kcat and kcat/Km values suggests that the MAMS-catalyzed reaction proceeds via an acid/base catalysis mechanism nih.govwikipedia.org. Site-directed mutagenesis experiments have been conducted to identify critical residues involved in the reaction mechanism. For instance, mutations at specific residues like Glu227 (E227Q) and His388 (H388N) in BjMAMS2A were found to retain activity, providing insights into their roles in catalysis nih.govwikipedia.org. These findings contribute to a proposed revised reaction mechanism for MAMS-catalyzed elongation, which is thought to be conserved in α-isopropylmalate synthase from leucine (B10760876) biosynthesis in various organisms nih.govwikipedia.org.

Structural Insights into Enzyme-Dioxobutanoic Acid Substrate Complexes

Structural studies, particularly X-ray crystallography, have provided detailed insights into the interaction between MAMS and its substrates, including this compound derivatives like 4-methylthio-2-oxobutanoic acid. The crystal structure of MAMS, such as the MAM1A isoform from Brassica juncea (BjMAM1-A), has been determined in a dead-end complex with coenzyme A (CoA), 4-methylthio-2-oxobutanoic acid (4MTOB), and manganese ions (Mn2+, PubChem CID: 27854) nih.govwikipedia.orgnih.govuni.lu.

MAMS is characterized as a dimeric protein belonging to the DRE-TIM metallolyase enzyme superfamily nih.govwikipedia.orgnih.govuni.lu. Each monomer of the enzyme folds into two distinct domains: an N-terminal α/β-barrel domain and a C-terminal α-helical domain nih.govnih.gov. The 2-oxo acid substrate, 4MTOB, binds specifically within the N-terminal domain, while CoA interacts with both domains nih.gov.

The active site of MAMS features a deep binding pocket that accommodates 4-methylthio-2-oxobutanoic acid and the essential divalent metal ion, Mn2+ wikipedia.orgnih.govuni.lu. Structural comparisons between MAMS and its evolutionary relative, isopropylmalate synthase (IPMS), highlight key structural alterations that underpin the evolution of substrate specificity in glucosinolate biosynthesis nih.gov. For instance, differences in just four amino acids in the active site region of different Bj-MAMS isoforms have been shown to dictate their specificity for 2-oxo substrates of varying lengths wikipedia.orguni.lu. These structural details reveal the molecular basis for the enzyme's ability to control the side-chain length diversity of aliphatic glucosinolates nih.gov.

Structure Activity Relationship Sar Studies of Dioxobutanoic Acid Derivatives

Influence of Substituent Variation on Biochemical Activity Profiles

The efficacy of dioxobutanoic acid derivatives is highly sensitive to modifications within their molecular scaffold, particularly the nature and position of substituents. SAR investigations have systematically explored these variations to optimize the biochemical activity profiles of lead compounds.

Aromatic and Heterocyclic Substitutions in Diketo Acid Frameworks

The introduction of aromatic and heterocyclic moieties onto the this compound framework has been a central theme in SAR studies, significantly influencing the inhibitory potency against target enzymes. For instance, in the context of HIV-1 integrase inhibitors, aryl diketo acid (ADK) derivatives have shown potent activity acs.orgmdpi.com. Studies on phenanthrene (B1679779) β-diketo acids revealed that 4-(6-chlorophenanthren-2-yl)-2,4-dioxobutanoic acid (Compound 18) was highly active, inhibiting both 3'-end processing and strand transfer of HIV-1 IN with IC50 values of 5 µM and 1.3 µM, respectively nih.gov. This highlights the importance of specific halogenated aromatic substituents.

Similarly, indole (B1671886) β-diketo acid derivatives have been synthesized and evaluated as HIV-1 IN inhibitors, demonstrating that structural modifications, including N-alkylation of the indole, can modulate lipophilicity and antiviral activity unifi.it. Pyrrolyl diketohexenoic derivatives, where the benzyl (B1604629) ring plays a crucial role in binding, have also been explored. Replacing the fluorine atom in the 4-fluorobenzyl moiety with various substituents led to dual inhibitors of HIV-1 IN and RNase H. For example, compounds like 6-[1-(4-fluorophenyl)methyl-1H-pyrrol-2-yl)]-2,4-dioxo-5-hexenoic acid ethyl ester (RDS 1643) and its analogues demonstrated that specific substitutions on the benzyl ring influence activity nih.gov.

For influenza virus endonuclease inhibitors, 4-substituted 2,4-dioxobutanoic acid compounds have been identified as selective inhibitors. Piperidine-substituted dioxobutanoic acids, for example, exhibited high effectiveness with IC50 values as low as 0.19 µmol/L nih.gov. The p-chlorobenzene moiety in L-742,001 derivatives was found to be crucial for inhibitory activity against Ebinur Lake virus endonuclease, while the flexible phenyl "arm" offered significant potential for further optimization nih.gov.

The following table illustrates the influence of specific aromatic and heterocyclic substitutions on the activity of this compound derivatives against HIV-1 Integrase (IN) and Influenza Virus Endonuclease (EN).

| Compound Name | Target Enzyme | Activity (IC50) | Key Substituent(s) | PubChem CID | Reference |

| 4-(6-Chlorophenanthren-2-yl)-2,4-dioxobutanoic acid | HIV-1 Integrase (ST) | 1.3 µM | 6-Chlorophenanthrene | Pending | nih.gov |

| Piperidine-substituted this compound | Influenza PA EN | 0.19 µM | Piperidine | Pending | nih.gov |

| L-708,906 (Aryl diketo acid) | HIV-1 Integrase (ST) | 0.1 µM | Aromatic, multiple aryl rings | Pending | acs.orgmdpi.com |

| S-1360 (Diketo acid bioisostere) | HIV-1 Integrase | 0.02 µM | Triazole (bioisostere) | Pending | mdpi.com |

| L-742,001 | Ebinur Lake Virus EN | Potent | p-chlorobenzene, flexible phenyl | Pending | nih.gov |

Correlation between Substituent Electronic and Steric Properties and Enzymatic Potency

The electronic and steric properties of substituents profoundly impact the enzymatic potency of this compound derivatives. For instance, the electronegativity and atomic radius of fluorine atoms in difluorophenyl groups can confer unique electronic (electron-withdrawing inductive effects) and steric properties, enhancing binding affinity and selectivity in pharmaceutical targets .

In studies on α,γ-diketocarboxylic acids as carbonic anhydrase inhibitors, the nature of the outer aromatic ring (e.g., phenyl, α-naphthyl, β-naphthyl) did not significantly affect the inhibitory properties against human carbonic anhydrase (hCA) I and II within certain subsets of molecules nih.gov. However, for hCA IX and XII, these compounds showed potent inhibition in the low nanomolar range, suggesting that the electronic and steric environment around the diketo acid moiety, influenced by the aromatic ring, is critical for specific isoform inhibition nih.gov.

Research on aryl diketo acids (ADKs) has also evaluated the effects of aryl substitutions on the redox properties of the dioxobutanoic moiety, which is crucial for metal ion chelation within enzyme active sites. Quantitative linear correlations have been found between reduction potentials, frontier orbital energies, and steric parameters, indicating that both electronic and steric factors contribute to the interaction with target enzymes researchgate.net. Furthermore, studies on pyrrolyl diketohexenoic derivatives demonstrated that varying substituents with different electronic and steric properties on the benzyl moiety influenced their dual inhibitory activity against HIV-1 IN and RNase H nih.gov. The binding of the corresponding aldehyde to the C2 atom of thiamine (B1217682) diphosphate (B83284) (ThDP) in the active site of 2-keto acid decarboxylases is influenced by the steric and electronic properties of the active center, affecting both decarboxylase and carboligase activities uni-duesseldorf.de.

Rational Design and Optimization of this compound Based Inhibitors

Rational drug design principles are extensively applied to optimize this compound-based inhibitors, leveraging computational and experimental approaches to enhance their therapeutic potential.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling plays a crucial role in identifying the essential chemical features required for the biological activity of this compound derivatives. For HIV-1 integrase inhibitors, pharmacophore models often highlight the importance of the diketo acid moiety for metal chelation, along with specific hydrophobic and hydrogen-bonding interactions plos.orgresearchgate.net. Studies on HIV-1 integrase inhibitors have shown that the diketo acid motif coordinates with divalent metal ions (e.g., Mg2+) in the active site nih.gov. Pharmacophore models for HIV-1 RT associated RNase H inhibition emphasize the key role of hydrogen bond acceptors and hydrophobic features, with inter-distances between hydrogen bond acceptors being critical for metal chelation plos.org.

For influenza virus endonuclease inhibitors, 3D pharmacophore models have been developed, typically consisting of hydrogen-bond acceptors and hydrophobic features researchgate.netnih.gov. These models guide the design of novel structural classes of inhibitors by defining the spatial arrangement of features necessary for potent binding researchgate.net. Lead optimization strategies often involve systematic structural variations to both the "left" (aryl/heteroaryl) and "right" (acidic) sides of the this compound scaffold to improve potency and selectivity acs.org. This includes introducing hydrogen bond donor/acceptor groups to establish favorable enthalpic interactions and optimizing hydrophobicity for entropic benefits researchgate.net. Bioisosteric replacements, such as substituting the carboxylic acid with a tetrazole, have also been explored, although the carboxylic acid group is often found to be essential for potent binding due to its interactions with key residues and metal ions acs.orgnih.govbiorxiv.org.

Exploration of Novel Binding Modes and Resistance Circumvention

Understanding the binding modes of this compound inhibitors is critical for designing compounds that circumvent drug resistance. Molecular docking and molecular dynamics simulations have been extensively used to explore how these inhibitors interact with their targets at an atomic level nih.govuthsc.edutandfonline.com. For HIV-1 integrase, this compound inhibitors, including clinically relevant compounds like S-1360 and Merck's L-731,988 and L-708,906, coordinate with magnesium ions through their keto-enol parts nih.gov. Their acidic ends often form ionic interactions with residues like Lys159, and in some potent inhibitors, catalytic residues like Glu152 can form ion-pair interactions with Arg199 nih.gov.

Crucially, some phenanthrene β-diketo acids were found to exhibit predominant binding modes distinct from those of clinical inhibitors like raltegravir (B610414) and elvitegravir, suggesting novel binding regions in the IN active site nih.gov. These compounds were predicted not to interact significantly with key amino acids (e.g., Q148 and N155) implicated in viral resistance, offering a potential strategy to circumvent existing resistance mechanisms nih.govuthsc.edu.

Resistance to diketo acid integrase inhibitors often arises from mutations in IN, such as T66I, S153Y, and M154I nih.gov. To overcome such resistance, researchers are exploring inhibitors that target IN outside its catalytic site or those that act via novel mechanisms mdpi.com. For example, non-diketo acid selective RNase H inhibitors based on quinolinone scaffolds have been rationally designed, demonstrating activity in the low micromolar/submicromolar range and showing selectivity over IN, which is important for circumventing cross-resistance issues often associated with DKAs acs.orgresearchgate.net. The development of compounds that retain activity against baloxavir-resistant mutants of influenza virus endonuclease also exemplifies efforts to circumvent resistance through novel binding modes nih.gov.

Theoretical and Computational Chemistry of Dioxobutanoic Acid

Tautomeric Equilibria and Protonation States in Aqueous Environments

The presence of multiple carbonyl and carboxyl functional groups within the structure of dioxobutanoic acid and its derivatives gives rise to complex tautomeric equilibria and a range of protonation states, particularly when dissolved in aqueous media. These equilibria are highly sensitive to the solution's pH, which dictates the predominant molecular forms present. Aryldiketo acids (ADKs), characterized by the incorporation of the 2,4-dioxobutanoic acid moiety, can exist in several distinct forms in aqueous solutions, including diketo, enol-keto, and hydrate-keto tautomers.

Experimental investigations into the equilibrium ratios of aliphatic 2,4-diketobutanoic acids have demonstrated a marked influence of pH values spanning from 1.5 to 10.5. For instance, at a pH of 7.5, the approximate distribution of these structures was found to be 4:5:1 for 2,4-diketo, 2-enol-4-keto, and 2-hydrate-4-keto forms, respectively. At lower pH values, the 2-hydrate form predominantly existed, constituting approximately 50% of the species. Conversely, at elevated pH values, the 2-enolate carboxylate form became dominant, reaching approximately 80%, while the 2-hydrate form was no longer detectable.

For 4-phenyl-2,4-dioxobutanoic acid (4PDA), a well-studied ADK representative, comprehensive investigations have explored its tautomeric preferences across a broad pH spectrum. In highly acidic conditions, where 4PDA exists in its unionized molecular form, the most abundant tautomeric species is identified as an enol isomer featuring the keto group positioned closer to the phenyl ring. As the pH increases, 4PDA transitions into a mixture of various ionic forms, including monoanionic and dianionic species. The observed ratios of these coexisting ionic forms show good agreement with predictions derived from experimentally determined pKa values. Generally, ADKs behave as diprotic acids in aqueous solutions, characterized by two pKa values: pKa1 for the dissociation of the carboxyl group and pKa2 for the enol-OH group.

Spectroscopic Characterization of Tautomeric Forms (e.g., NMR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both 1D (¹H and ¹³C NMR) and 2D techniques, serves as a crucial experimental method for the characterization of tautomeric forms and protonation states of this compound derivatives in solution. The chemical shifts observed in NMR spectra are highly sensitive indicators of the electronic environment and the ionization state of the molecule, thereby providing direct evidence of structural transformations in response to pH changes.

For 4-phenyl-2,4-dioxobutanoic acid (4PDA), ¹H NMR studies conducted in highly acidic solutions reveal specific signals that confirm the predominance of a particular enol tautomer. For example, a strong coupling observed between ortho-phenyl hydrogens and the Cδ keto group carbon atom in HMBC (Heteronuclear Multiple Bond Correlation) spectra indicates that the enol I form is the major species in highly acidic solutions. Conversely, in alkaline media, where the dianionic form of 4PDA is prevalent, spectroscopic distinction between tautomers becomes challenging due to the extensive delocalization of π-electrons across the entire keto-enol moiety.

Ultraviolet-Visible (UV-Vis) spectroscopy is also utilized to investigate the protolytic equilibria of these compounds, offering insights into their acid-base dissociation constants and the influence of pH on their electronic absorption properties.

Quantum Chemical Calculations of Tautomer Stability and Interconversion Barriers

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for predicting the relative stabilities of tautomeric forms and for elucidating the energy barriers associated with their interconversion. These computational approaches provide a detailed energetic landscape of the tautomeric equilibria, complementing and often explaining experimental observations.

Studies on diketo acids, including those relevant to HIV-1 integrase inhibitors, have consistently demonstrated that enol forms are generally more thermodynamically stable than their corresponding diketo forms, with calculated energy differences typically ranging from 15 to 28 kJ/mol. Furthermore, different enol forms often exhibit similar energies, with differences as small as 3 kJ/mol, suggesting facile interconversion between them, potentially proceeding through a delocalized, six-membered ring transition state.

A critical factor for achieving accurate computational predictions of tautomer stability in aqueous environments is the explicit inclusion of water molecules in the calculations. DFT studies have shown that water molecules can significantly facilitate the tautomerization process by acting as proton relays, forming transition states analogous to the E2 mechanism. The dielectric constant of the solvent also plays a role in stabilizing more polar compounds, thereby influencing the relative stabilities of enolic tautomers in solution. Beyond stability, computational methods can predict ¹H NMR spectra for various tautomers, which assists in the validation and interpretation of experimental NMR data.

Electronic Structure and Reactivity Analysis of this compound

A thorough understanding of the electronic structure of this compound and its derivatives is fundamental for predicting their chemical reactivity and behavior in diverse chemical and biological contexts. Computational methods, particularly those rooted in quantum mechanics, provide detailed insights into these intrinsic properties.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone for analyzing the reactivity and kinetic stability of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator: a smaller gap generally correlates with higher polarizability and increased chemical reactivity. For example, calculated HOMO-LUMO energy gaps for certain this compound derivatives have been reported, such as 4.332 eV for 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and 4.984040 eV for another derivative.

Reactivity descriptors derived from FMO theory, such as Fukui functions, provide localized information about a molecule's susceptibility to electrophilic or nucleophilic attack. The electrophilic Fukui function, f(-), indicates sites prone to nucleophilic attack (regions where electron density increases upon electron addition), while the nucleophilic Fukui function, f(+), points to sites susceptible to electrophilic attack (regions where electron density decreases upon electron removal). High values of these functions at specific atomic centers reflect their increased reactivity.

Molecular Electrostatic Potential (MEP) maps are widely utilized to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic interactions. Negative regions on the MEP surface (typically depicted in red) indicate areas of high electron density, making them susceptible to electrophilic attack (nucleophilic sites). Conversely, positive regions (typically depicted in blue) represent areas of low electron density, making them prone to nucleophilic attack (electrophilic sites). For this compound derivatives, carbonyl oxygen atoms are often associated with significant negative electrostatic potential, highlighting their nucleophilic character.

Redox Properties and Electrochemical Behavior of this compound Derivatives

The redox properties and electrochemical behavior of molecules containing the 2,4-dioxobutanoic acid moiety, particularly aryldiketo acids (ADKs), have been investigated to understand their electron transfer capabilities. These studies are critical as the dioxobutanoic moiety is frequently involved in key interactions with metal ions within the active sites of target enzymes, thereby acting as a primary electrophore.

Electrochemical techniques such as cyclic voltammetry and differential pulse polarography are utilized to examine the effect of pH on the electronic properties of these compounds. Research has indicated that the protonation state of ADKs significantly influences their electrochemical behavior. Furthermore, quantitative linear correlations have been established between the reduction potentials and the energies of the frontier molecular orbitals (HOMO and LUMO) calculated for various species, including neutral, mono-anionic, and radical anionic forms. It has also been observed that oxidation and reduction reactions occurring at the electrode surface involve an equal number of protons and electrons.

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are pivotal in elucidating the interactions of this compound and its derivatives with biological targets, playing a crucial role in drug discovery and development. Aryldiketo acids (ADKs) are recognized for their strong chelating affinity for divalent metal ions and their broad spectrum of biological activities, notably as inhibitors of enzymes such as HIV-1 integrase (IN).

Docking studies aim to predict the most probable binding modes of ligands within the active sites of target proteins, identifying crucial amino acid residues involved in interactions and potential novel binding regions. For instance, 4-(6-chlorophenanthren-2-yl)-2,4-dioxobutanoic acid, a derivative incorporating the this compound scaffold, has been identified as a potent HIV-1 integrase inhibitor. Docking simulations revealed that this compound exhibits two predominant binding modes distinct from those of existing integrase inhibitors like raltegravir (B610414) and elvitegravir, suggesting the potential for exploring novel binding regions within the IN active site. These compounds are also predicted to avoid significant interactions with key amino acids (e.g., Q148 and N155) that are often implicated in viral resistance, positioning them as promising candidates for circumventing resistance to clinical HIV-1 IN inhibitors.

The specific tautomeric form present in solution can critically affect the compound's ability to complex with metal ions and interact with proteins, underscoring the importance of considering tautomeric equilibria in molecular modeling studies. Beyond static docking, molecular dynamics (MD) simulations are employed to assess the stability of ligand-protein complexes over time, providing a more dynamic and realistic view of the binding process and validating the predicted interactions.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (2,3-dioxobutanoic acid) | 3844764 |

| 3,4-Dioxobutanoic acid | 19799951 |

| 4-(2-aminophenyl)-2,4-dioxobutanoic acid | 472 |

| 4-[3-(dibenzylamino)phenyl]-2,4-dioxobutanoic acid | 510684 |

| 4-Methoxy-2,4-dioxobutanoic acid | 128843 |

| 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid | 219390 |

Data Tables

Table 1: Influence of pH on Tautomeric Forms of Aliphatic 2,4-Diketobutanoic Acids in Aqueous Solution

| pH Value | 2,4-Diketo (%) | 2-Enol-4-keto (%) | 2-Hydrate-4-keto (%) |

| Low pH | - | - | ≈ 50 |

| 7.5 | ≈ 4 | ≈ 5 | ≈ 1 |

| High pH | - | ≈ 80 | Not detected |

Table 2: Relative Stability of Diketo and Enol Tautomers of Diketo Acids (Energy Differences)

| Tautomer Pair | Energy Difference (kJ/mol) |

| Enol vs. Diketo | 15 - 28 |

| Two Enol Forms | ≈ 3 |

Prediction of Ligand-Enzyme Binding Modes and Affinities

Computational methods are extensively employed in drug discovery to predict how small molecules, or ligands, bind to target enzymes and to estimate the strength of these interactions, known as binding affinities. These predictions are critical for identifying potential therapeutic agents and optimizing their efficacy drughunter.comdiva-portal.org.

For compounds containing the this compound moiety, such as aryldiketo acids (ADKs), computational studies have focused on their interactions with enzyme active sites. ADKs are known for their significant affinity towards divalent metal ions, which is crucial for their biological activities, including the inhibition of enzymes like HIV-1 integrase (IN) researchgate.net. The this compound portion of these molecules is directly involved in key interactions with metal ions within the active sites of target enzymes researchgate.net.

Techniques such as molecular docking are commonly used to predict the optimal binding orientation (pose) of a ligand within an enzyme's active site. This involves simulating the interaction between the ligand and the protein, considering various factors like shape complementarity, electrostatic interactions, and hydrogen bonding drughunter.comdiva-portal.org. Following docking, binding affinities can be estimated using methods like molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) or more rigorous alchemical methods such as free energy perturbation and thermodynamic integration, although the latter are more computationally intensive diva-portal.org.

While direct computational studies focusing solely on the binding of the parent this compound to specific enzymes are less commonly reported in isolation due to its simpler structure, its role as a core pharmacophore in more complex ADK inhibitors highlights the applicability of these computational approaches. The ability of the dioxobutanoic moiety to chelate metal ions is a key feature influencing its binding to metalloenzymes, and computational models can accurately capture these chelation effects and their impact on binding affinity researchgate.net.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis explores the various three-dimensional arrangements a molecule can adopt, while molecular dynamics (MD) simulations track the time-dependent movement of atoms and molecules, providing insights into their dynamic behavior and flexibility diva-portal.orgnih.govmdpi.com. These methods are vital for understanding how a molecule's structure influences its function and interactions.

For this compound and its derivatives, conformational analysis is particularly important due to the potential for tautomerism and the presence of rotatable bonds. Tautomerism, the existence of two or more interconvertible structural isomers, significantly impacts the molecule's properties and its ability to interact with biological targets. For instance, studies on 4-phenyl-2,4-dioxobutanoic acid (4PDA), a representative ADK containing the this compound moiety, have extensively investigated its tautomeric preferences in aqueous media using a combination of nuclear magnetic resonance (NMR) spectroscopy and quantum chemical calculations researchgate.netherts.ac.ukbg.ac.rs.

Quantum chemical calculations have been employed to predict the relative stability of different tautomeric forms of the this compound moiety. For 4PDA, these calculations showed that predictions were in good agreement with experimental results when explicit water molecules were included in the calculations, highlighting the importance of solvent effects on conformational stability herts.ac.uk. At low pH values, where 4PDA is unionized, the most abundant tautomeric form was found to be an enol with the keto group positioned closer to the phenyl ring herts.ac.ukbg.ac.rs. In contrast, at higher pH values, a mixture of ionic forms coexists herts.ac.uk. The complexity of the NMR spectrum for the monoanionic form of 4PDA suggested the coexistence of two stable rotamers, which can be further explored through conformational analysis herts.ac.uk.

Molecular dynamics simulations can complement these static conformational analyses by providing a dynamic view of the molecule's behavior in solution or within a protein environment. MD simulations can reveal the flexibility of the this compound scaffold, how it samples different conformations over time, and how these conformational changes might influence its binding to a target nih.govmdpi.com. While specific detailed MD simulation data for the parent this compound are not widely published in the provided search results, the methodology is routinely applied to related oxobutanoic acids to understand their dynamic properties and interactions omicsdi.org.

The insights gained from conformational analysis and molecular dynamics simulations are crucial for understanding the dynamic interplay between this compound and its environment, ultimately contributing to the rational design of new compounds with tailored biological activities.

Compound Names and PubChem CIDs

Future Research Trajectories in Dioxobutanoic Acid Chemistry and Biology

Exploration of Uncharted Synthetic Routes and Derivatization Strategies

Future research in dioxobutanoic acid chemistry is poised to explore novel and efficient synthetic methodologies, moving beyond conventional approaches. The development of greener and more sustainable synthetic routes, potentially incorporating biocatalysis or flow chemistry, represents a significant area of interest. Derivatization strategies for this compound are crucial for fine-tuning its physicochemical properties and enhancing its biological activity. For instance, the derivatization of 2,4-dioxobutanoic acid salts incorporating benzimidazole (B57391) and pyrimidine (B1678525) cycles has already yielded compounds with neuropsychotropic activity, suggesting a promising path for targeted synthesis of such derivatives. nih.gov

Further studies on the derivatization of pyrazole (B372694) derivatives, which can be obtained through interactions involving 4-aryl-3-arylhydrazono-2,4-dioxobutanoic acids, are expected to reveal broader cytotoxic potentials. metabolomicsworkbench.org The synthesis of related compounds, such as 2-(phenylmethylene)-3-oxobutanoic acid esters, has served as a starting point for developing calcium channel blockers, indicating the versatility of oxobutanoic acid motifs for diverse chemical modifications. uni-heidelberg.de Emerging trends in synthetic chemistry, including scalable synthesis techniques and electrochemical organic synthesis, could offer new avenues for accessing complex this compound structures. genome.jp Additionally, biomanufacturing and advanced enzyme engineering present sustainable alternatives to traditional chemical synthetic routes, which could be harnessed for the production and derivatization of this compound compounds. uni-goettingen.de

Discovery of Novel Biological Targets and Therapeutic Applications

The exploration of novel biological targets and therapeutic applications for this compound and its derivatives is a dynamic area of future research. Derivatives of 4-substituted-2,4-dioxobutanoic acid have already demonstrated efficacy as influenza endonuclease inhibitors, highlighting their potential in antiviral drug development. wikipedia.orgsigmaaldrich.com Compounds structurally similar to 4-(3-azidophenyl)-2,4-dioxo-butanoic acid have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, underscoring their broad pharmacological potential. cenmed.com

The inherent diketone moiety within this compound structures facilitates chelation with metal ions, a property critical for inhibiting certain metalloenzymes involved in processes such as viral replication. sigmaaldrich.com This characteristic positions metalloenzymes as key future targets for this compound-based therapeutics. americanelements.com Furthermore, research into 4-methoxy-2,4-dioxobutanoic acid derivatives has revealed antioxidant and anti-inflammatory properties, making them candidates for addressing oxidative stress and chronic inflammatory conditions. sigmaaldrich.com The identification of L-2-amino-3-oxobutanoic acid as a potential biomarker for insulin (B600854) resistance through metabolomics research also suggests future avenues for discovering novel therapeutic targets for metabolic diseases like type 2 diabetes mellitus. uni.lu Ongoing studies on 2,4-dioxobutanoic acid salts have identified compounds with neuropsychotropic activity, warranting further in-depth investigation for their potential in treating anxiety and depressive disorders. nih.gov

Advancements in Computational Predictive Modeling and Experimental Validation

Computational predictive modeling is set to play an increasingly pivotal role in accelerating the discovery and understanding of this compound's chemical and biological properties. Computer-aided drug design (CADD) techniques, including virtual screening, quantitative structure-activity relationship (QSAR) studies, molecular docking, and homology modeling, are extensively employed in drug development. These methods have been instrumental in identifying inhibitors, such as 6-chlorophenanthren-2-yl-2,4-dioxobutanoic acid, for anti-HIV applications. CADD approaches are also crucial for developing anti-influenza drugs, particularly those targeting influenza virus RNA polymerase, where this compound compounds have been investigated. The application of CADD can significantly reduce drug development costs and shorten development cycles.

Advanced computational methods, such as the ONIOM method, have been utilized to elucidate the inhibition mechanisms of enzymes by oxobutanoic acid derivatives, providing insights into their catalytic interactions. The rapid advancements in machine learning (ML) tools for bioactivity prediction, target identification, and virtual drug screening will undoubtedly impact this compound research. Innovations like "attention-driven" fusion molecular fingerprints are being developed to enhance the precision of these predictive models. Moreover, the development of automated computational screening processes for identifying beneficial mutations in enzymes could be highly relevant for understanding and optimizing the interactions of enzymes with this compound derivatives. uni-goettingen.de

Development of High-Throughput Screening Assays and Chemical Probes

The future of this compound research heavily relies on the development and application of advanced high-throughput screening (HTS) assays and the creation of novel chemical probes. Fluorescence polarization (FP) assays, utilizing fluorescently labeled 4-substituted-2,4-dioxobutanoic acid probes, have been successfully developed and validated for HTS of influenza endonuclease inhibitors. wikipedia.org This demonstrates the significant utility of this compound derivatives as effective chemical probes for biological investigations.

HTS assays are critical for identifying small molecule inhibitors and chemical probes, and future research will focus on adapting and refining these assays to discover new therapeutic leads. wikipedia.org Continuous advancements in assay design, the creation of innovative fluorescent probes, and technological improvements will expand the applicability of FP assays to increasingly complex biological processes. High-throughput screening efforts remain the primary method for the discovery of modern chemical probes. The ongoing development of diverse and novel compound libraries, combined with sophisticated robotic screening systems, will continue to drive HTS endeavors, facilitating the rapid identification of potential drug candidates and research tools based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.